

Application Notes and Protocols for CH 150 Medium in Cell Culture Assays

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Compound of Interest

Compound Name: CH 150

Cat. No.: B1668555

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Introduction

CH 150 is a chemically defined, serum-free medium specifically formulated for the single-cell cloning of Chinese hamster ovary (CHO) cells, including CHO-K1, CHO-S, DG44, and DXB11 cell lines.^[1] This medium is devoid of proteins, hydrolysates, and any components of human or animal origin, ensuring high reproducibility and safety.^[1] Single-cell cloning is a critical step in cell line development for the production of monoclonal antibodies and other recombinant proteins, as it ensures the homogeneity of the cell line.^[1] **CH 150** medium facilitates the robust growth of a single CHO cell into a clonal colony, a process that is often inefficient in standard serum-free media.^[1]

Mechanism of Action

Unlike a pharmacological compound, **CH 150** does not have a specific molecular target or signaling pathway that it modulates. Instead, its proprietary formulation provides an optimized environment that supports the survival and proliferation of individual CHO cells. This specialized nutrient composition overcomes the challenges of low cloning efficiency and instability often observed when performing single-cell cloning in serum-free conditions.^[1]

Experimental Protocols

Protocol 1: Single-Cell Cloning of CHO Cells Using CH 150 Medium

This protocol describes the methodology for performing a single-cell cloning assay using **CH 150** medium to establish clonal CHO cell lines.

Materials:

- **CH 150** Medium
- Suspension CHO cells (e.g., CHO-S or CHO-K1)
- 96-well flat-bottom plates
- L-glutamine supplement
- Phosphate-buffered saline (PBS), sterile
- Hemocytometer or automated cell counter
- Microscope
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Preparation:
 - Culture suspension CHO cells in your standard growth medium to a sufficient density and ensure high viability (>95%).
 - Perform a cell count using a hemocytometer or an automated cell counter.
 - Calculate the volume of cell suspension required for the desired seeding density.
- Seeding:
 - Prepare a single-cell suspension by diluting the CHO cells in **CH 150** medium. The final seeding density should be 1 cell per well in a 96-well plate.[\[1\]](#)
 - To achieve this, perform serial dilutions of the cell suspension in **CH 150** medium.

- Add 200 μ L of the final cell suspension to each well of a 96-well plate.[\[1\]](#) Ensure even distribution of the cells by gently mixing the cell suspension before and during plating.
- Supplement the **CH 150** medium with L-glutamine according to the manufacturer's instructions.[\[1\]](#)
- Incubation:
 - Place the 96-well plate in a humidified incubator at 37°C with 5% CO₂.[\[1\]](#)
 - Maintain a static culture (do not agitate the plate).[\[1\]](#)
- Monitoring and Colony Formation:
 - Visually inspect the wells for single cells using a microscope a few hours after seeding to confirm single-cell deposition.
 - Monitor the plates every 2-3 days for colony formation.
 - Colonies should be visible within 1-2 weeks.
- Expansion of Clonal Colonies:
 - Once colonies have reached a sufficient size (e.g., >50% of the well surface area), they can be expanded.
 - Gently aspirate the medium from the wells containing single, healthy colonies.
 - Add fresh, pre-warmed expansion medium (e.g., CH400AZ medium) to each well.[\[1\]](#)
 - Continue to expand the clonal populations in larger culture vessels (e.g., 24-well plates, T-25 flasks).

Protocol 2: Growth Assay of Cloned CHO Cells

This protocol is for evaluating the growth performance of the clonal CHO cell lines established using the **CH 150** medium.

Materials:

- Clonal CHO cell lines
- Expansion medium (e.g., CH400AZ medium)
- Shake flasks
- L-alanyl-L-glutamine supplement
- Shaker incubator (37°C, 8% CO₂, 125 rpm)
- Hemocytometer or automated cell counter

Procedure:

- Inoculation:
 - Prepare a suspension of the clonal CHO cells.
 - Seed the cells in a shake flask containing the expansion medium (e.g., CH400AZ) at a density of 2×10^5 cells/mL.[\[1\]](#)
 - The culture volume should be appropriate for the flask size (e.g., 30 mL in a 125 mL shake flask).[\[1\]](#)
 - Supplement the medium with L-alanyl-L-glutamine.[\[1\]](#)
- Incubation:
 - Place the shake flask in a shaker incubator at 37°C, 8% CO₂, with a shaking speed of 125 rpm.[\[1\]](#)
- Monitoring Cell Growth:
 - Take daily samples from the culture in a sterile manner.
 - Determine the viable cell density using a hemocytometer or an automated cell counter.
 - Plot the viable cell density against time to generate a growth curve.

Data Presentation

Table 1: Culture Conditions for Single-Cell Cloning and Growth Assays of CHO Cells

Parameter	Single-Cell Cloning Assay	Growth Assay
Cell Lines	CHO-S, CHO-K1	Clonal CHO-S, Clonal CHO-K1
Medium	CH 150	CH400AZ
Seeding Density	1 cell/well (96-well plate)	2 x 10 ⁵ cells/mL
Culture Volume	200 µL	30 mL
Culture Vessel	96-well plate	Shake flask
Incubation Temp.	37°C	37°C
CO ₂ Concentration	5%	8%
Agitation	Static	125 rpm
Supplement	L-glutamine	L-alanyl-L-glutamine

Data summarized from the manufacturer's protocol for **CH 150** medium.[1]

Visualizations



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Caption: Workflow for single-cell cloning of CHO cells using **CH 150** medium.



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Caption: Workflow for the growth assay of clonal CHO cell lines.

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References

- 1. CH150 medium^{1/2} CHO cells^{1/2} Single Cell Cloning^{1/2} Chemically Defined Medium^{1/2} Gmep Incorporated [gmep.co.jp]
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